molecular formula C12H15BrN2O3S2 B2724230 5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1396784-35-2

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2724230
CAS No.: 1396784-35-2
M. Wt: 379.29
InChI Key: MPLQMTDDFDZSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is a versatile chemical compound used in various scientific research fields. It possesses unique properties that make it valuable for applications in drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in material science for the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • 5-bromo-N-(4-piperidinobut-2-yn-1-yl)thiophene-2-sulfonamide
  • 5-chloro-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide
  • 5-bromo-N-(4-morpholinobut-2-yn-1-yl)furan-2-sulfonamide .

Uniqueness

What sets 5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide apart is its unique combination of the bromine atom and the morpholinobut-2-yn-1-yl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-bromo-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S2/c13-11-3-4-12(19-11)20(16,17)14-5-1-2-6-15-7-9-18-10-8-15/h3-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLQMTDDFDZSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.